N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Description
The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound that has been evaluated for its potency and selectivity . It is available from certain chemical suppliers.
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For example, a related compound was synthesized from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid . Another synthesis involved the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex and varied. For example, one reaction involved the displacement of a sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Scientific Research Applications
Neutrophil Elastase Inhibition
Neutrophil elastase (NE) is an enzyme involved in the progression of NE-driven respiratory diseases, such as bronchiectasis and chronic obstructive pulmonary disease, through its role in inflammation, mucus overproduction, and lung tissue damage. A study characterizing a novel oral inhibitor of NE, which shares structural similarities with the compound , demonstrated its potential to reduce lung inflammation and associated structural and functional changes in disease models. This research highlights the therapeutic potential of these inhibitors in treating respiratory diseases driven by NE activity (Stevens et al., 2011).
Antimicrobial Activity
Compounds structurally related to the queried chemical have been synthesized and tested for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Research findings suggest that pyrazolopyridines, which contain the carboxamide group, show moderate to good antibacterial activity, indicating their potential application in developing new antimicrobial agents (Panda et al., 2011).
Antifungal Activity
Another study synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against phytopathogenic fungi. Some derivatives exhibited moderate antifungal activities, suggesting their potential use in agricultural applications to protect crops from fungal infections (Wu et al., 2012).
Insecticidal Activity
Research on novel bioactive sulfonamide thiazole derivatives has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the applicability of such compounds in developing new insecticidal agents that could contribute to pest control strategies in agriculture (Soliman et al., 2020).
Anticancer Activity
A study focusing on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase activities. The results suggest that these compounds have potential as therapeutic agents in cancer treatment and in managing conditions associated with 5-lipoxygenase activity (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-14(22)20-3-4-21(15(20)23)26(2,24)25/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWDPWOYYGPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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